

Application Notes and Protocols for GNE-375 In Vitro Use

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Compound of Interest

Compound Name: GNE-375
Cat. No.: B10819912

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **GNE-375** is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) complex, which is a form of the SWI/SNF chromatin remodeling complex.^{[1][2]} As an epigenetic "reader" of acetylated lysines on histone proteins, BRD9 plays a crucial role in regulating gene expression. **GNE-375** exerts its effect by binding to the BRD9 bromodomain with high affinity, thereby displacing it from chromatin.^{[3][4][5][6]} Its primary application in research is to investigate the biological functions of BRD9 and to explore its therapeutic potential, particularly in preventing the emergence of epigenetically defined drug resistance in cancer cells.^{[1][4][7]}

GNE-375 Properties and Storage

A summary of the key characteristics of **GNE-375** is provided below. Proper storage is critical to maintain the stability and activity of the compound.

Table 1: Physicochemical and Pharmacological Properties of **GNE-375**

Property	Value	Source(s)
Target	Bromodomain-containing protein 9 (BRD9)	[3] [8] [9]
IC ₅₀	5 nM	[3] [5] [6] [7] [8] [9]
Molecular Formula	C ₂₅ H ₂₉ N ₃ O ₅	[3]
Molecular Weight	451.51 g/mol	[3] [5] [6]
Selectivity	>100-fold for BRD9 over BRD4, TAF1, and CECR2	[3] [5] [6] [8] [9]

| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication) | [\[3\]](#)[\[5\]](#)[\[6\]](#) |

Storage Instructions:

- Powder Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[\[5\]](#)
- In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[\[3\]](#)[\[5\]](#)

Recommended Working Concentrations

The optimal working concentration of **GNE-375** is application- and cell-line-dependent. Based on its low nanomolar IC₅₀, a range of concentrations should be tested. While **GNE-375** has shown minimal effects on general cell viability in some contexts, it is highly effective in preventing the emergence of drug-tolerant cells.[\[1\]](#)

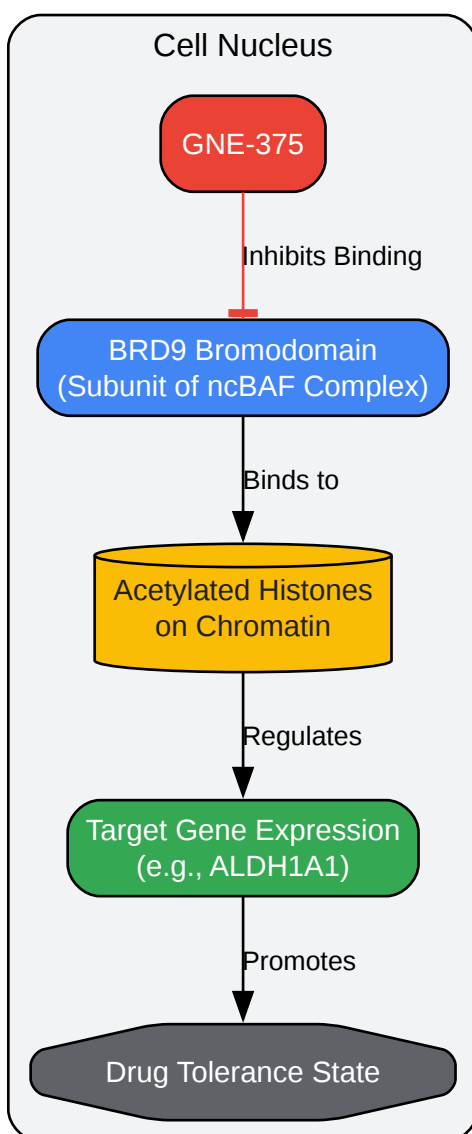
Table 2: Recommended Concentration Ranges for In Vitro Assays

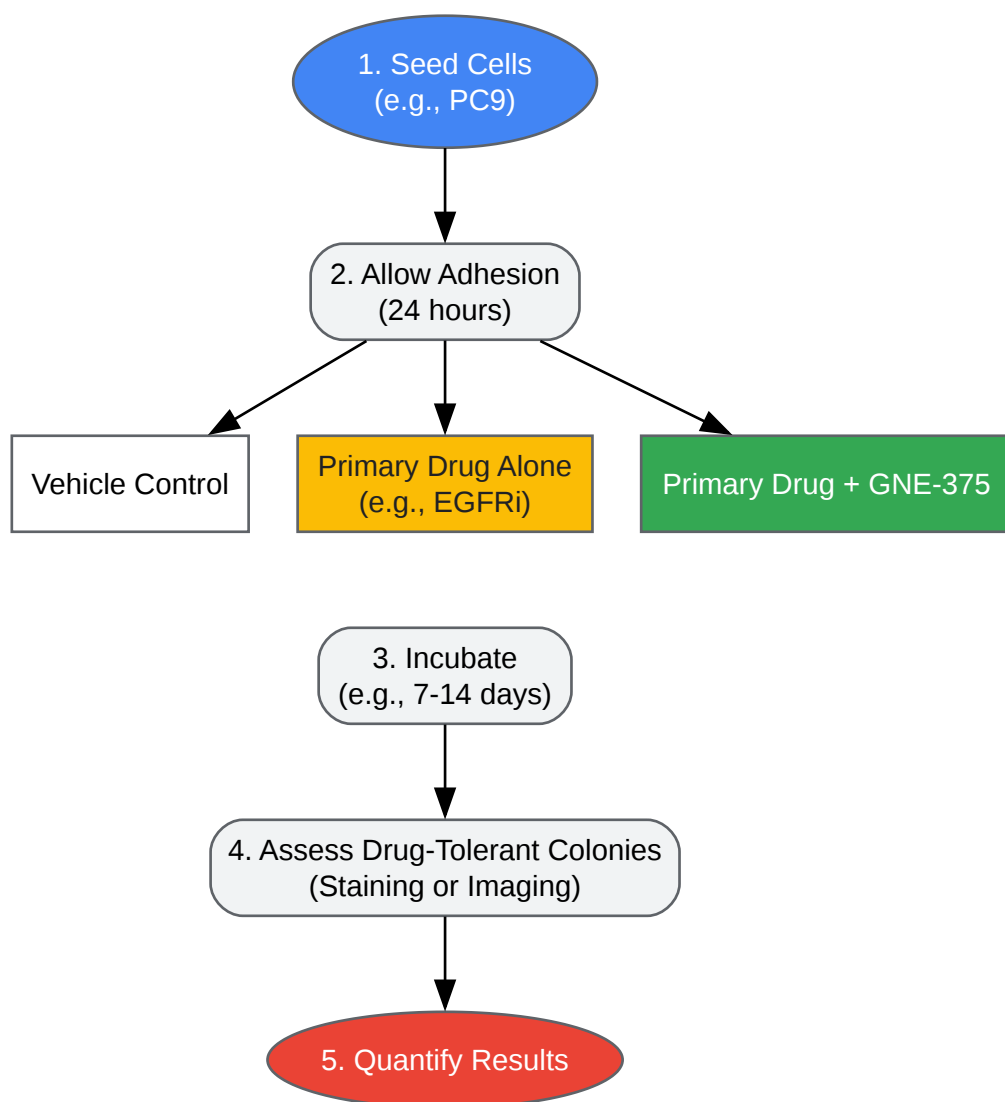
Assay Type	Cell Line Example	Recommended Concentration Range	Notes
Drug Tolerance / Resistance Prevention	PC9 (EGFR mutant)	10 nM - 1 µM	Used in combination with a primary therapeutic agent (e.g., an EGFR inhibitor).[1][4]
Target Engagement (Chromatin Binding)	Various	100 nM - 5 µM	To confirm displacement of BRD9 from chromatin.
Gene Expression Analysis (e.g., qPCR)	Various	100 nM - 2 µM	To measure the effect on downstream target genes like ALDH1A1.[4][7]

| Cell Viability / Proliferation | Various | 100 nM - 10 µM | **GNE-375** alone may not significantly impact viability in many cell lines.[1] |

Signaling Pathway and Mechanism of Action

GNE-375 functions by competitively inhibiting the binding of the BRD9 bromodomain to acetylated histone tails. BRD9 is a key subunit of the ncBAF (SWI/SNF) chromatin remodeling complex. By displacing BRD9 from chromatin, **GNE-375** alters the structure of the chromatin and modulates the expression of specific target genes, which can prevent the cell from entering a drug-tolerant state.





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